molecular formula C12H18N2 B1636817 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine CAS No. 524674-46-2

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine

Cat. No.: B1636817
CAS No.: 524674-46-2
M. Wt: 190.28 g/mol
InChI Key: GRLQGKAFBWWTIO-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine” is a chemical compound with the molecular formula C12H18N2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC1=CC(=NC(=C1)CC2CCCN2)C . The InChI representation is InChI=1S/C12H18N2/c1-9-6-10(2)14-12(7-9)8-11-4-3-5-13-11/h6-7,11,13H,3-5,8H2,1-2H3 .

Scientific Research Applications

Antioxidant Properties and Organic Synthesis

One significant area of application is in the synthesis and study of compounds with antioxidant properties. For example, Wijtmans et al. (2004) reported the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols. These compounds demonstrated interesting antioxidant properties, particularly in reactions involving chain-carrying peroxyl radicals in homogeneous organic solutions, revealing their potential as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).

Material Science and Polymer Chemistry

In material science, especially in the field of polymer chemistry, pyridine derivatives have been used extensively. For instance, Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride monomer and various aromatic diamines. These polyimides exhibited good solubility, thermal stability, and mechanical properties, highlighting their application in creating materials with specific desirable properties (Wang et al., 2006).

Catalysis

Pyridine derivatives also play a crucial role in catalysis. The synthesis and application of novel catalytic systems, such as palladium(II) complexes using pyridine ligands, demonstrate the utility of these compounds in facilitating chemical reactions. For example, Das et al. (2009) discussed the synthesis of palladium(II) complexes with a pincer (Se,N,Se) ligand derived from pyridine, showcasing their efficiency as catalysts for the Heck coupling reaction, thereby emphasizing the relevance of pyridine derivatives in catalytic processes (Das et al., 2009).

Magnetic Refrigeration

Furthermore, the exploration of pyridine derivatives in the development of molecular nanoscale magnetic refrigerants represents another intriguing application. Dermitzaki et al. (2013) reported the synthesis of a {Cu(II)15Gd(III)7} cagelike cluster using pyridine-2,6-dimethanol, which exhibited ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).

Properties

IUPAC Name

2,4-dimethyl-6-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-6-10(2)14-12(7-9)8-11-4-3-5-13-11/h6-7,11,13H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQGKAFBWWTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CC2CCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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